molecular formula C10H13NO2 B14056422 (S)-2-Amino-2-(3,5-dimethylphenyl)acetic acid

(S)-2-Amino-2-(3,5-dimethylphenyl)acetic acid

Cat. No.: B14056422
M. Wt: 179.22 g/mol
InChI Key: YDZDSCDHEYQPSA-VIFPVBQESA-N
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Description

(S)-2-Amino-2-(3,5-dimethylphenyl)acetic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,5-dimethylphenyl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of 3,5-dimethylbenzaldehyde with glycine in the presence of a chiral catalyst to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,5-dimethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

(S)-2-Amino-2-(3,5-dimethylphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,5-dimethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions. The phenyl ring can engage in hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

(S)-2-Amino-2-(3,5-dimethylphenyl)acetic acid can be compared with other similar compounds, such as:

    (S)-2-Amino-2-phenylacetic acid: Lacks the methyl groups on the phenyl ring, resulting in different chemical properties and reactivity.

    (S)-2-Amino-2-(4-methylphenyl)acetic acid: Has a single methyl group at the 4 position, affecting its steric and electronic properties.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2S)-2-amino-2-(3,5-dimethylphenyl)acetic acid

InChI

InChI=1S/C10H13NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

YDZDSCDHEYQPSA-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](C(=O)O)N)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C(=O)O)N)C

Origin of Product

United States

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